molecular formula C18H15ClN2O4S B2844621 N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034262-24-1

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2844621
CAS No.: 2034262-24-1
M. Wt: 390.84
InChI Key: XYCIDXPHFOSZTL-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide core can produce corresponding amines.

Scientific Research Applications

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The unique combination of functional groups makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-furan-2-yl)ethyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings along with the oxalamide core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-9-26-10-12)15-6-3-8-25-15/h1-10,24H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCIDXPHFOSZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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